molecular formula C11H11F11O B3041138 1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)oct-3-ene CAS No. 261760-07-0

1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)oct-3-ene

Cat. No.: B3041138
CAS No.: 261760-07-0
M. Wt: 368.19 g/mol
InChI Key: VTQJUMDFJZMYAO-AATRIKPKSA-N
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Description

1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)oct-3-ene is a fluorinated organic compound known for its unique chemical properties and applications. It is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and chemical resistance. This compound is used in various industrial and scientific applications due to its distinctive reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)oct-3-ene typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the reaction of heptafluoropropyl iodide with tetrafluoroethylene in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using specialized equipment to handle the highly reactive and corrosive nature of fluorinated compounds. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are employed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)oct-3-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one or more fluorine atoms, leading to the formation of new fluorinated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Fluorinated carboxylic acids or ketones.

    Reduction: Fluorinated alcohols.

    Substitution: Various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)oct-3-ene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex fluorinated molecules and polymers.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorine content.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.

    Industry: Utilized in the production of high-performance materials, such as fluorinated coatings and lubricants, due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of 1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)oct-3-ene involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine atoms enhances the compound’s reactivity and ability to form strong bonds with other molecules. This interaction can lead to the modulation of biological pathways or the stabilization of chemical structures, depending on the application.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,2-Tetrafluoro-2-(pentafluoropropoxy)oct-3-ene
  • 1,1,1,2-Tetrafluoro-2-(trifluoropropoxy)oct-3-ene
  • 1,1,1,2-Tetrafluoro-2-(nonafluoropropoxy)oct-3-ene

Uniqueness

1,1,1,2-Tetrafluoro-2-(heptafluoropropoxy)oct-3-ene is unique due to its specific fluorine content and the resulting chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications. Its high thermal stability and chemical resistance set it apart from other fluorinated compounds, making it a valuable material in both research and industrial settings.

Properties

IUPAC Name

(E)-1,1,1,2-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)oct-3-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F11O/c1-2-3-4-5-6-7(12,9(15,16)17)23-11(21,22)8(13,14)10(18,19)20/h5-6H,2-4H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQJUMDFJZMYAO-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F11O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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